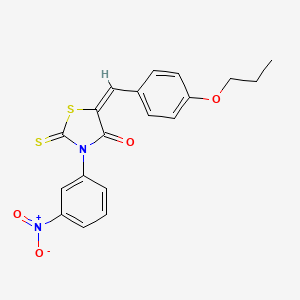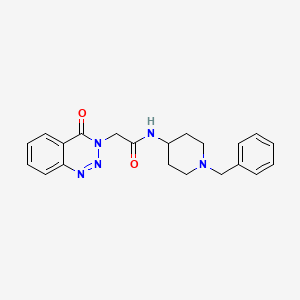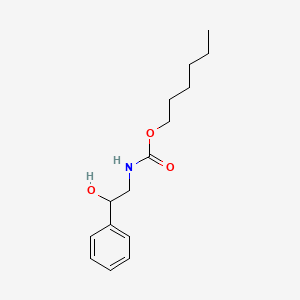
3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as PPNPT, is a thiazolidinone derivative that exhibits potent biological activities. This compound has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It can also act as a selective COX-2 inhibitor, which makes it a promising candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. In biochemistry, this compound has been used as a probe to investigate the structure and function of various enzymes, such as carbonic anhydrase and acetylcholinesterase. In pharmacology, this compound has been shown to exhibit neuroprotective and anticonvulsant activities, which makes it a potential candidate for the treatment of various neurological disorders, such as Alzheimer's disease and epilepsy.
Mecanismo De Acción
The mechanism of action of 3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is complex and varies depending on the specific biological activity being studied. However, it is generally believed that this compound exerts its biological effects through the modulation of various signaling pathways and enzymes. For example, this compound can inhibit the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. It can also scavenge free radicals and prevent oxidative damage to cells. In addition, this compound can interact with various receptors and ion channels in the nervous system, leading to the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, it can inhibit the proliferation and migration of cancer cells, induce apoptosis, and decrease the expression of various oncogenes. It can also reduce the production of inflammatory cytokines, such as IL-6 and TNF-alpha, and inhibit the activity of various enzymes, such as acetylcholinesterase and carbonic anhydrase. In addition, this compound can modulate the release of various neurotransmitters, such as GABA and glutamate, and decrease the excitability of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. It can also be easily modified to generate analogs with different biological activities. However, this compound also has some limitations. It can be unstable under certain conditions, such as in the presence of strong acids or bases. It can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to explore its potential applications in the treatment of various neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to investigate its potential as a scaffold for the development of novel anticancer agents. Additionally, the synthesis of this compound analogs with improved stability and potency could lead to the discovery of new lead compounds for drug development.
Métodos De Síntesis
3-(3-nitrophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a simple one-pot reaction between 3-nitrobenzaldehyde, 4-propoxybenzaldehyde, thiourea, and ethyl acetoacetate in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds under reflux in ethanol for several hours, followed by purification through recrystallization. The yield of this compound is typically high, and the purity can be confirmed through various analytical techniques, such as NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
(5E)-3-(3-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-2-10-25-16-8-6-13(7-9-16)11-17-18(22)20(19(26)27-17)14-4-3-5-15(12-14)21(23)24/h3-9,11-12H,2,10H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMDFKNQFRZFFM-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-diiodo-6-({methyl[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]amino}methyl)phenol](/img/structure/B5022920.png)
![3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine](/img/structure/B5022929.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5022939.png)
![N-(3-chloro-4-fluorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5022957.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5022964.png)

![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide](/img/structure/B5022971.png)
![5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5022972.png)
![2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5022976.png)
![N-[(5-chloro-2-thienyl)methyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5022983.png)
![4,6-dimethyl-5-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-pyrimidinol bis(trifluoroacetate) (salt)](/img/structure/B5022985.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5023014.png)
